2,4-Diaminobutanoic acid hydrochloride
Overview
Description
2,4-Diaminobutanoic acid, also known as DABA, is a GABA-T non-competitive inhibitor and a GABA reuptake inhibitor . It is an unnatural amino acid derivative . It is found in cell-wall peptidoglycan of Leifsonia bigeumensis sp .
Molecular Structure Analysis
The molecular formula of 2,4-Diaminobutanoic acid is C4H10N2O2 . Its average mass is 118.134 Da and its monoisotopic mass is 118.074226 Da .Chemical Reactions Analysis
2,4-Diaminobutanoic acid has been observed to exhibit reversible oxygenation behavior when complexed with Co(II) in aqueous solution . The oxygenated complex was determined to be [Co(DABA)2O2] .Scientific Research Applications
Environmental Impact and Eco-toxicology
The scientific research on 2,4-Diaminobutanoic acid hydrochloride, commonly known as 2,4-D, primarily focuses on its environmental impact and eco-toxicological effects. Studies have identified 2,4-D as a widespread pollutant in environments where it's used, especially in agricultural settings. The herbicide has been detected in surface water, soil, and air, primarily in regions with high agricultural activity. The presence of 2,4-D in these environments has raised concerns due to its potential toxic effects on non-target organisms, including aquatic species and other wildlife (Islam et al., 2017). Additionally, studies have suggested that the introduction of 2,4-D resistant crops might lead to increased use of the herbicide and potentially higher residue levels in the environment, necessitating further research and more stringent regulation and policies to protect populations from exposure (Girón-Navarro et al., 2021).
Degradation and Treatment Processes
Research has also delved into the degradation processes and treatment options for contaminants like 2,4-D. Advanced oxidation processes (AOPs) have shown high efficiency in degrading 2,4-D in water systems. The studies evaluate and compare different AOPs, like ozonation, photocatalytic, photo-Fenton, and electrochemical processes, in terms of operation conditions, efficiencies, and by-products. Although some processes like ozonation and electrochemical methods demonstrate high degradation efficiencies, they also come with high energy costs. The findings from these studies are instrumental in determining viable operational conditions and achieving optimal efficiencies for the degradation of organic pollutants like 2,4-D in real wastewater scenarios (Girón-Navarro et al., 2021).
Health and Safety Assessments
Safety And Hazards
According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
2,4-diaminobutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPDKDOFOZVSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminobutanoic acid hydrochloride | |
CAS RN |
65427-54-5, 6970-28-1 | |
Record name | 2,4-Diaminobutyric acid dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC41117 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.